N-phenylcyclohexanimine
Overview
Description
N-phenylcyclohexanimine is an organic compound with the molecular formula C12H15N. It is also known by other names such as N-cyclohexylidenebenzenamine and N-cyclohexylideneaniline . This compound is characterized by a cyclohexane ring bonded to an imine group, which is further attached to a phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylcyclohexanimine can be synthesized through the reaction of cyclohexanone with aniline in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imine bond. Another method involves the use of phenyllithium or phenyl Grignard reagents with cyclohexanone, followed by dehydration to form the imine .
Industrial Production Methods
Industrial production of this compound often employs the hydrogenation of aniline using cobalt or nickel-based catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-phenylcyclohexanimine undergoes various chemical reactions, including:
Substitution: The imine group in this compound can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Cobalt or nickel-based catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include N-phenylcyclohexanone, N-phenylcyclohexylamine, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-phenylcyclohexanimine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-phenylcyclohexanimine involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity in the central nervous system . This interaction leads to its dissociative effects, making it a potential candidate for anesthetic applications .
Comparison with Similar Compounds
Similar Compounds
N-phenylcyclohexanimine is similar to other arylcyclohexylamines, such as:
Phencyclidine (PCP): Known for its dissociative anesthetic properties.
Ketamine: Widely used as an anesthetic and for its antidepressant effects.
Methoxetamine: A novel analog with similar dissociative effects.
Uniqueness
What sets this compound apart from these compounds is its specific chemical structure, which influences its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N-phenylcyclohexanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFGCUFAJAQNLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NC2=CC=CC=C2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70311271 | |
Record name | N-phenylcyclohexanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132-38-3 | |
Record name | N-Cyclohexylidenebenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 240845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC240845 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240845 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-phenylcyclohexanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70311271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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